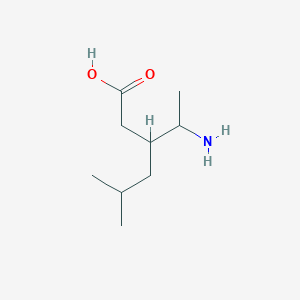
1H-Pyrrole-2-carboxylic acid, 3,4-bis(4-methoxyphenyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-2-carboxylic acid, 3,4-bis(4-methoxyphenyl)-, methyl ester is a complex organic compound with a molecular formula of C20H19NO4 and a molecular weight of 337.37 g/mol . This compound is part of the pyrrole family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
The synthesis of 1H-Pyrrole-2-carboxylic acid, 3,4-bis(4-methoxyphenyl)-, methyl ester typically involves the reaction of pyrrole derivatives with appropriate reagents under controlled conditions. One common method includes the use of a catalyst-free and environmentally friendly reaction that yields the desired product in excellent yield and short time duration . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
化学反応の分析
1H-Pyrrole-2-carboxylic acid, 3,4-bis(4-methoxyphenyl)-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include trifluoroacetic acid as a catalyst under microwave conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1H-Pyrrole-2-carboxylic acid, 3,4-bis(4-methoxyphenyl)-, methyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 3,4-bis(4-methoxyphenyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1H-Pyrrole-2-carboxylic acid, 3,4-bis(4-methoxyphenyl)-, methyl ester can be compared with other similar compounds, such as:
Benzoylpyrrolopyrrole carboxylic acid derivatives: These compounds also possess high anti-inflammatory and analgesic activity.
Dimethyl-5-(2,2-dimethyl-4,6-dioxohexahydropyrimidin-5-yl)-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-2,3-dicarboxylate: Known for its excellent yield and short reaction time.
The uniqueness of this compound lies in its specific chemical structure and the diverse range of applications it offers in various fields of research and industry.
特性
CAS番号 |
170238-94-5 |
|---|---|
分子式 |
C20H19NO4 |
分子量 |
337.4 g/mol |
IUPAC名 |
methyl 3,4-bis(4-methoxyphenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C20H19NO4/c1-23-15-8-4-13(5-9-15)17-12-21-19(20(22)25-3)18(17)14-6-10-16(24-2)11-7-14/h4-12,21H,1-3H3 |
InChIキー |
TWYOSWBHPXGQGZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CNC(=C2C3=CC=C(C=C3)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


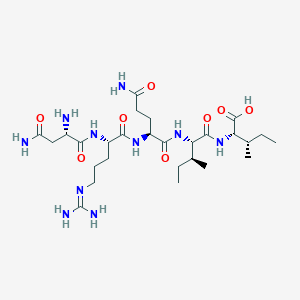

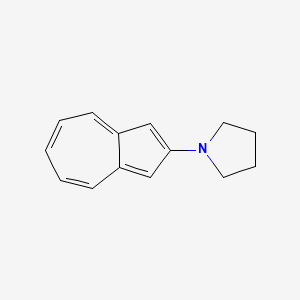
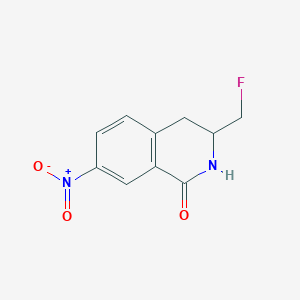

![1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide](/img/structure/B14254034.png)
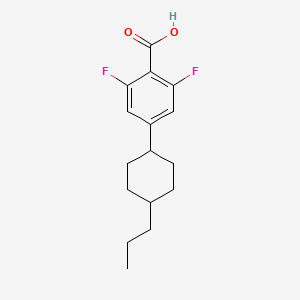
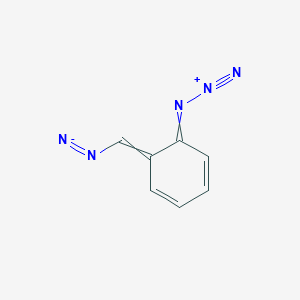
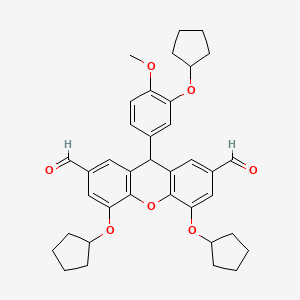

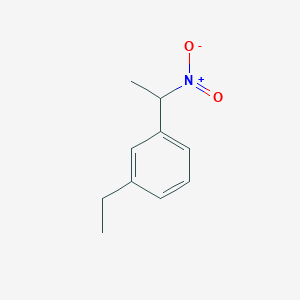
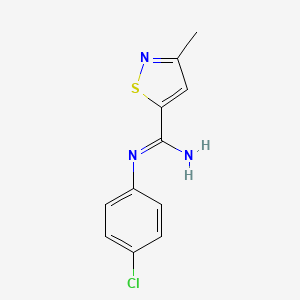
![(1R,5R,6S,7S)-6,7-dihydroxy-8-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B14254072.png)
